N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
The compound appears to contain several functional groups and structural motifs common in organic chemistry, including a thiophene ring, a 1,2,3-triazole ring, and a trifluoromethyl group. These groups are often seen in various pharmaceuticals and materials due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure would likely be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would depend on the specific synthetic route used and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is often used to increase the compound’s lipophilicity, which can improve its ability to cross biological membranes .Scientific Research Applications
Fungicidal Activity
Research into nicotinamide derivatives, including those related to the specified compound, has shown promising fungicidal properties. For example, a study on N-(thiophen-2-yl) nicotinamide derivatives revealed their effectiveness against cucumber downy mildew, with certain compounds displaying superior efficacy compared to commercial fungicides. This suggests potential applications in agriculture for controlling fungal diseases in crops (Wu et al., 2022).
Corrosion Inhibition
Nicotinamide derivatives have also been studied for their corrosion inhibition effects on metals in acidic environments. A study demonstrated that specific nicotinamide derivatives could significantly protect mild steel from corrosion in hydrochloric acid, indicating potential applications in industrial processes and maintenance to extend the lifespan of metal structures and components (Chakravarthy et al., 2014).
Anticancer Properties
Nicotinamide-based compounds, closely related to the specified chemical, have been synthesized and evaluated for their anticancer activity, particularly in inhibiting tubulin polymerization. Such studies have identified compounds with significant anticancer activity against a variety of human cancer cell lines, suggesting a potential therapeutic application in cancer treatment (Kamal et al., 2014).
Enzymatic Activity and Metabolic Regulation
Research has uncovered the role of nicotinamide derivatives in influencing enzymatic activity and metabolic processes. For instance, studies on Nicotinamide N-methyltransferase (NNMT), an enzyme that methylates nicotinamide, have revealed its involvement in various biological functions and disease mechanisms. Inhibitors of NNMT have shown potential in treating metabolic disorders, indicating the enzyme's significance in health and disease (Kannt et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(1-thiophen-2-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5OS/c15-14(16,17)11-4-3-9(6-18-11)13(23)19-7-10-8-22(21-20-10)12-2-1-5-24-12/h1-6,8H,7H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPIIGUYILGLLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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